molecular formula C34H28N4O4 B1245270 O-Desmethyl Midostaurin CAS No. 740816-86-8

O-Desmethyl Midostaurin

Número de catálogo B1245270
Número CAS: 740816-86-8
Peso molecular: 556.6 g/mol
Clave InChI: PXOCRDZEEXVZQC-AFUPZKSLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Desmethyl Midostaurin (also known as PKC412) is an orally available, small molecule inhibitor of protein kinase C (PKC) and is used in the treatment of leukemia, myelodysplastic syndrome, and other cancers. It has been used in clinical trials and is approved by the US Food and Drug Administration (FDA) for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML). It is also being studied in combination with other drugs for the treatment of other types of cancer.

Aplicaciones Científicas De Investigación

Target Interaction Profiling and Effects on Mast Cells

Midostaurin and its metabolites, including O-Desmethyl Midostaurin, have been studied for their effects on neoplastic mast cells. Research reveals that these compounds can suppress IgE-dependent histamine secretion in basophils and mast cells. Midostaurin, along with its metabolites, also demonstrates the ability to inhibit mast cell proliferation and affect various kinase targets, highlighting their potential in treating advanced systemic mastocytosis (SM) (Peter et al., 2016).

Treatment of Acute Myeloid Leukemia (AML)

Midostaurin, which this compound is related to, has been approved by the US Food and Drug Administration for treating FLT3-mutant acute myeloid leukemia (AML). This marked the first drug approval for AML in the United States since 2000, indicating the significance of midostaurin and its metabolites in targeting receptor tyrosine kinase FLT3 in AML treatment (Levis, 2017).

Midostaurin's Journey from Discovery to Approval

The development of midostaurin, including its metabolites, highlights its journey from a protein kinase C inhibitor to an angiogenesis inhibitor, and finally to its role in targeting FLT3 tyrosine kinase and KIT proto-oncogene receptor tyrosine kinase in advanced systemic mastocytosis and AML. This journey demonstrates the expanding applications of midostaurin and its metabolites in various hematological malignancies (Stone et al., 2018).

Multikinase Inhibition in Leukemic and Nonleukemic Stromal Cells

Studies have indicated that the antileukemic effects of midostaurin may extend beyond FLT3 inhibition. The inhibition of various kinases by midostaurin and its metabolites might be crucial for their overall antileukemic impact. This includes direct effects on leukemic cells and indirect effects through the inhibition of AML-supporting stromal cells in the bone marrow microenvironment, suggesting a broader scope of application in AML treatment (Tvedt et al., 2017).

Inhibition of Drug-Drug Interaction Potential

Midostaurin and its active metabolites, including this compound, have been studied for their drug-drug interaction potential. They are substrates, inhibitors, and inducers of CYP3A4, a crucial enzyme in drug metabolism. This highlights the importance of considering potential interactions in clinical settings, especially in patients treated for conditions like AML (Gu et al., 2018).

Mecanismo De Acción

Target of Action

O-Desmethyl-pkc 412, also known as O-Desmethyl Midostaurin or CGP62221, is an active metabolite of Midostaurin . The primary targets of this compound are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction .

Mode of Action

O-Desmethyl-pkc 412 acts as a multi-targeted protein kinase inhibitor . It binds to the active site of protein kinases, preventing them from phosphorylating other proteins. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell function .

Biochemical Pathways

These could include pathways involved in cell growth, division, and survival .

Pharmacokinetics

O-Desmethyl-pkc 412 is the active metabolite of Midostaurin, produced via cytochrome P450 liver enzyme metabolism . The cytochrome P450 enzymes are responsible for the metabolic clearance of most drugs, and their activity can significantly impact the bioavailability of a drug .

Result of Action

The inhibition of protein kinases by O-Desmethyl-pkc 412 can lead to a variety of cellular effects. For instance, it can disrupt cell division and growth, potentially leading to cell death . This makes it a promising candidate for the treatment of diseases characterized by abnormal cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of O-Desmethyl-pkc 412 can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s genetic makeup (which can affect cytochrome P450 activity), and liver function

Safety and Hazards

O-Desmethyl Midostaurin is to be used only for scientific research and development and is not intended for use in humans or animals . In case of exposure, it is recommended to rinse eyes with plenty of water for at least 15 minutes, wash the affected area with soap and water, and seek medical attention if any exposure symptoms are observed .

Direcciones Futuras

Research suggests that O-Desmethyl Midostaurin may hold promise as an anti-cancer agent . Multiple novel therapeutic strategies are under investigation, including BCL-2, menin, and MERTK inhibitors, as well as FLT3-directed BiTEs and CAR-T therapy .

Análisis Bioquímico

Biochemical Properties

O-Desmethyl Midostaurin interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit multiple receptor tyrosine kinases, including protein kinase C alpha, vascular endothelial growth factor receptor 2, KIT, platelet-derived growth factor receptor, and both wild-type and mutant forms of fms-like tyrosine kinase 3 . These interactions are crucial for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its impact on cell viability, tubulogenesis, protein expression, and cellular morphology . These effects contribute to its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It potently inhibits multiple receptor tyrosine kinases, which are critical for cell growth and survival . By inhibiting these kinases, this compound disrupts signaling pathways that promote cancer cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound and its metabolites have long plasma half-lives, indicating sustained activity over time . This prolonged activity is beneficial for its therapeutic efficacy in cancer treatment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased apoptosis and enhanced differentiation in cancer cells . At very high doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydroxylation, O-demethylation, amide hydrolysis, and N-demethylation . These pathways are primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. The metabolites of this compound, such as CGP52421 and CGP62221, also contribute to its antileukemic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Its high plasma protein binding (>99%) suggests that it is extensively distributed in the body . This extensive distribution is essential for its therapeutic effects, as it ensures that the compound reaches its target sites effectively.

Propiedades

IUPAC Name

N-[(2S,3R,4R,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40)/t24-,25-,31-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOCRDZEEXVZQC-AFUPZKSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

740816-86-8
Record name CGP-62221
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740816868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP-62221
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3W3QJ5C7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desmethyl Midostaurin
Reactant of Route 2
O-Desmethyl Midostaurin
Reactant of Route 3
O-Desmethyl Midostaurin
Reactant of Route 4
O-Desmethyl Midostaurin
Reactant of Route 5
Reactant of Route 5
O-Desmethyl Midostaurin
Reactant of Route 6
O-Desmethyl Midostaurin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.